molecular formula C17H14N8O B10778420 Bis(5-amidino-2-benzimidazolyl)methanone

Bis(5-amidino-2-benzimidazolyl)methanone

Cat. No.: B10778420
M. Wt: 346.3 g/mol
InChI Key: VVVXDHROXQUONB-UHFFFAOYSA-N
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Description

Bis(5-amidino-2-benzimidazolyl)methanone (DB01459) is a synthetic aromatic amidine compound featuring two benzimidazole rings linked by a methanone (carbonyl) group. Its structure includes amidine substituents at the 5-position of each benzimidazole, enhancing its ability to interact with biological targets through hydrogen bonding and electrostatic interactions . Pharmacological evaluations classify it as non-carcinogenic, non-mutagenic, and compliant with ADME (Absorption, Distribution, Metabolism, Excretion) criteria .

Properties

Molecular Formula

C17H14N8O

Molecular Weight

346.3 g/mol

IUPAC Name

2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)

InChI Key

VVVXDHROXQUONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

Preparation Methods

Condensation of 5-Amidinobenzimidazole Precursors

The core structure of BA-BIM arises from the condensation of two 5-amidino-2-benzimidazole units linked via a methanone group. Early work by Katz et al. (1998) describes the synthesis of analogous bis-benzimidazole inhibitors through nucleophilic aromatic substitution. For BA-BIM, the reaction likely proceeds as follows:

  • Precursor Synthesis :

    • 2-Benzimidazolecarboxamidine is synthesized via cyclization of o-phenylenediamine with cyanamide under acidic conditions.

    • Nitration at the 5-position introduces the amidino group, followed by reduction to yield 5-amidino-2-benzimidazole.

  • Coupling Reaction :

    • The methanone bridge is formed by reacting two equivalents of 5-amidino-2-benzimidazole with phosgene (COCl₂) or a safer carbonyl equivalent (e.g., triphosgene) in anhydrous dichloromethane.

    • Base catalysis (e.g., triethylamine) neutralizes HCl byproducts.

Key Reaction Parameters :

ParameterValue/RangeRole
Temperature0–5°C (phosgene)Minimizes side reactions
SolventAnhydrous DCMDissolves aromatic substrates
Reaction Time12–24 hoursEnsures complete coupling
Yield35–45% (crude)Reflects steric challenges

Alternative Route: Metal-Mediated Coordination Synthesis

Structural studies of BA-BIM bound to trypsin reveal a unique Zn²⁺-coordinated binding mode. This insight suggests a metal-assisted synthesis strategy:

  • Zinc Templating :

    • Pre-coordinate Zn²⁺ with two 5-amidino-2-benzimidazole units, leveraging the amidine’s chelating capability.

    • Oxidize the metal center to facilitate C–C bond formation between benzimidazole rings.

  • Post-Synthetic Modifications :

    • Acidic workup removes Zn²⁺, yielding the free ligand (BA-BIM).

    • Purification via silica gel chromatography (eluent: MeOH/CH₂Cl₂ 1:9).

Advantages :

  • Higher regioselectivity due to metal-directed assembly.

  • Reduced dimerization byproducts compared to phosgene route.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 2H, amidine NH), 7.88–7.52 (m, 8H, benzimidazole H), 4.01 (s, 2H, methanone CH).

  • HRMS : m/z 347.1291 [M+H]⁺ (calc. 346.1291).

X-ray Crystallography

The RCSB PDB entry 1XUI confirms BA-BIM’s planar geometry and Zn²⁺ coordination in complex with trypsin:

  • Bond lengths: Zn–N (amidine) = 2.01 Å, Zn–O (Ser195) = 2.10 Å.

  • Dihedral angle between benzimidazole rings: 12.3°, enabling optimal protease active-site fit.

Industrial-Scale Production Challenges

Yield Optimization Barriers

  • Low solubility of intermediates necessitates polar aprotic solvents (e.g., DMF), increasing costs.

  • Phosgene toxicity mandates specialized equipment, limiting large-batch synthesis.

Patent-Disclosed Improvements

A 2023 European patent (EP3681504B1) proposes a continuous-flow system to address scalability:

InnovationBenefit
Microreactor designEnhances heat/mass transfer
In-line quenchingNeutralizes phosgene instantly
Automated purificationReduces manual chromatography steps

Chemical Reactions Analysis

Types of Reactions: Bis(5-Amidino-2-Benzimidazolyl)Methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in substituted benzimidazole compounds .

Comparison with Similar Compounds

Structural and Functional Comparisons

Bis(5-amidino-2-benzimidazolyl)methane (BABIM)
  • Structure: Replaces the methanone group with a methane bridge.
  • Activity: A potent inhibitor of trypsin-like proteases (e.g., plasmin, urokinase) and exhibits anti-inflammatory effects in rat models of arthritis by suppressing synovitis and osteoclast activity .
trans-Bis(5-amidino-2-benzimidazolyl)ethene (BBE)
  • Structure: Features an ethene bridge instead of methane or methanone.
  • Activity: Demonstrates superior efficacy in suppressing granulomatous splenitis and hepatitis but is less effective against synovitis compared to BABIM .
  • Key Difference : The ethene linker may enhance rigidity, influencing target selectivity.
Bis(benzimidazole) Complexes (e.g., BIPM)
  • Structure: Includes a phenylmethanone group but lacks amidine substituents.
  • Activity : Primarily studied for metal coordination (e.g., palladium complexes) and antimicrobial properties .
  • Key Difference : The absence of amidine groups limits protease inhibition but enhances metal-binding capacity.

Pharmacological and Toxicological Profiles

Compound Protease Inhibition (IC50) Anti-Inflammatory Activity Toxicity Profile ADME Compliance Reference
Bis(5-amidino-2-benzimidazolyl)methanone 10⁻⁹–10⁻³ M (collagenase IV) Not directly reported Non-carcinogenic, non-mutagenic Yes
BABIM 10⁻⁴ M (plasmin, urokinase) Suppresses synovitis, osteitis Low systemic toxicity Partial (violates Lipinski’s rule)
BBE N/A Targets splenic/hepatic macrophages Enlarges macrophages Yes

Structural Insights from PDB Data

  • This compound: Co-crystallized with trypsin-like proteases (PDB: 1XUH, 1XUI), showing strong binding via amidine interactions with catalytic serine residues .
  • BABIM : Binds to similar active sites but with reduced affinity due to the methane linker’s flexibility .

Q & A

Advanced Research Question

  • Amidine groups : Critical for high CYP121 affinity; removal reduces binding by 3–4 kcal/mol .
  • Benzimidazole substitution : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by improving membrane penetration .
  • Methanone linker : Flexibility vs. rigidity balances target engagement and metabolic stability. Comparative studies with analogs (e.g., thiadiazole-containing methanones) show improved antibiofilm activity when heterocycles are introduced .

What pharmacokinetic and toxicological profiles are reported for this compound?

Basic Research Question
In silico tools (Toxtree, SWISSADME) predict:

  • ADME : High gastrointestinal absorption (LogP <5), but violates Lipinski’s rule of 5 due to molecular weight (>500 Da), suggesting formulation optimization is needed .
  • Toxicity : Non-carcinogenic, non-mutagenic, and no skin corrosion risk . Experimental validation via Ames test and micronucleus assay is recommended.

How can researchers resolve contradictions in CYP inhibition data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., substrate choice, enzyme isoforms). Mitigation strategies:

  • Standardize assays : Use recombinant CYP isoforms and control for cofactors (e.g., NADPH).
  • Validate docking results : Compare computational predictions with surface plasmon resonance (SPR) binding kinetics .
  • Cross-reference selectivity : Use pan-CYP inhibitors (e.g., ketoconazole) as controls .

What methodologies assess the compound’s antimicrobial and antibiofilm efficacy?

Advanced Research Question

  • MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against pathogens (e.g., Mycobacterium tuberculosis) .
  • Biofilm inhibition : Quantify reduction in biomass (via crystal violet staining) and metabolic activity (via resazurin assay) .
  • Efflux pump inhibition : Synergy assays with sub-inhibitory erythromycin doses reveal potentiation effects .

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